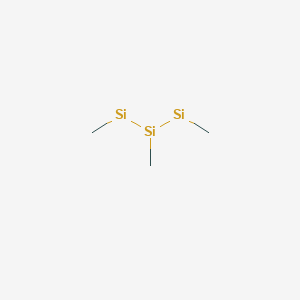![molecular formula C48H75N3O6 B14343461 2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide) CAS No. 102330-64-3](/img/structure/B14343461.png)
2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide) is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with three oxy groups, each linked to an N,N-dicyclohexylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide) typically involves multi-step organic reactions. One common method starts with the functionalization of benzene to introduce the oxy groups. This can be achieved through electrophilic aromatic substitution reactions. The subsequent steps involve the attachment of N,N-dicyclohexylacetamide groups through nucleophilic substitution reactions, often using reagents like acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction parameters and minimize human error.
化学反応の分析
Types of Reactions
2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the amide groups, potentially converting them to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.
科学的研究の応用
2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Industry: Used in the development of advanced materials, including polymers and nanomaterials, due to its structural properties.
作用機序
The mechanism of action of 2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide) involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The benzene ring and amide groups play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and π-π stacking.
類似化合物との比較
Similar Compounds
- 2,2’,2’'-[Benzene-1,3,5-triyltris(oxy)]tris(N,N-dicyclohexylacetamide)
- 2,2’,2’'-[Benzene-1,2,4-triyltris(oxy)]tris(N,N-dicyclohexylacetamide)
- 2,2’,2’'-[Benzene-1,3,4-triyltris(oxy)]tris(N,N-dicyclohexylacetamide)
Uniqueness
2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide) is unique due to the specific positioning of the oxy groups on the benzene ring, which influences its chemical reactivity and interaction with other molecules. This structural arrangement can lead to distinct properties and applications compared to its isomers.
特性
CAS番号 |
102330-64-3 |
|---|---|
分子式 |
C48H75N3O6 |
分子量 |
790.1 g/mol |
IUPAC名 |
2-[2,3-bis[2-(dicyclohexylamino)-2-oxoethoxy]phenoxy]-N,N-dicyclohexylacetamide |
InChI |
InChI=1S/C48H75N3O6/c52-45(49(37-20-7-1-8-21-37)38-22-9-2-10-23-38)34-55-43-32-19-33-44(56-35-46(53)50(39-24-11-3-12-25-39)40-26-13-4-14-27-40)48(43)57-36-47(54)51(41-28-15-5-16-29-41)42-30-17-6-18-31-42/h19,32-33,37-42H,1-18,20-31,34-36H2 |
InChIキー |
VWJSQGHZPVGZCJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)COC3=C(C(=CC=C3)OCC(=O)N(C4CCCCC4)C5CCCCC5)OCC(=O)N(C6CCCCC6)C7CCCCC7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


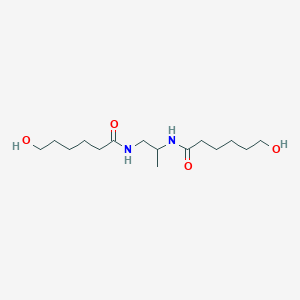
![Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate](/img/structure/B14343381.png)
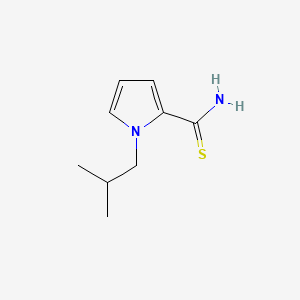
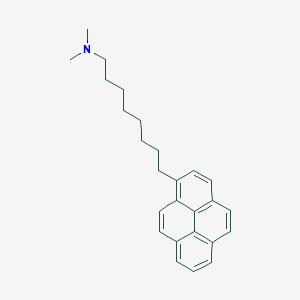
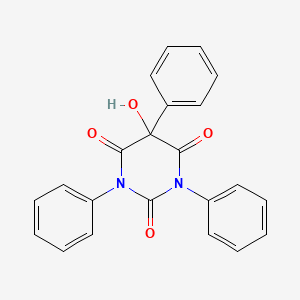
![2-[(Aziridine-1-carbonyl)amino]ethyl acetate](/img/structure/B14343399.png)

![N-[(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]acetamide](/img/structure/B14343413.png)
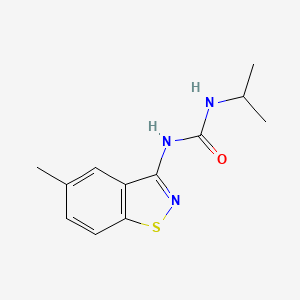
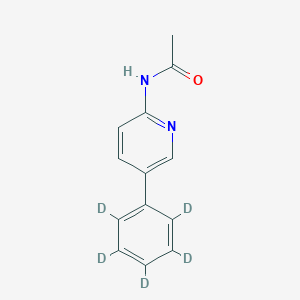
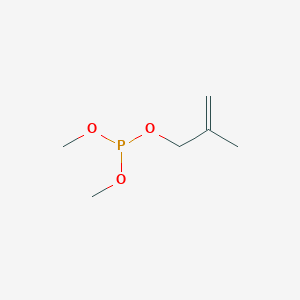
![Benzene, [1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]-](/img/structure/B14343455.png)
![[(Cyclohex-2-en-1-ylidene)methyl]oxidanium](/img/structure/B14343465.png)
